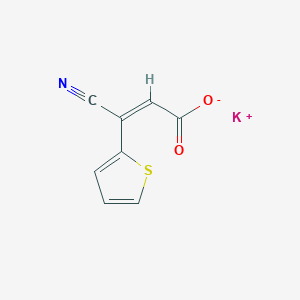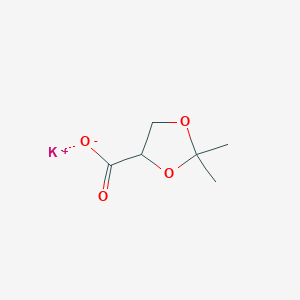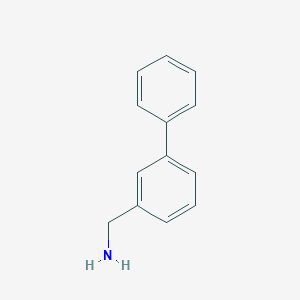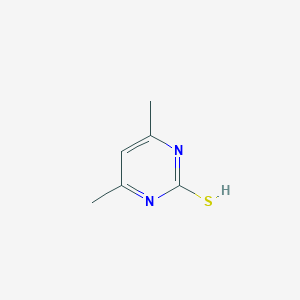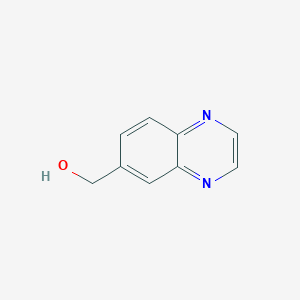
Quinoxalin-6-ylmethanol
Übersicht
Beschreibung
Quinoxalin-6-ylmethanol is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₈N₂O. It is a derivative of quinoxaline, which is a fused heterocycle consisting of a benzene ring and a pyrazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinoxalin-6-ylmethanol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by reduction. The reaction typically requires organic solvents, high temperatures, and strong catalysts . Another method involves the use of green chemistry principles, such as microwave-assisted synthesis, which offers a more environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition metal catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxalin-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxalin-6-carboxylic acid.
Reduction: Reduction reactions can convert it to quinoxalin-6-ylmethane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinoxalin-6-carboxylic acid.
Reduction: Quinoxalin-6-ylmethane.
Substitution: Various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinoxalin-6-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of dyes, pigments, and materials for optoelectronic devices.
Wirkmechanismus
The mechanism of action of quinoxalin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, which lacks the hydroxyl group present in quinoxalin-6-ylmethanol.
Quinoxalin-6-carboxylic acid: An oxidized derivative of this compound.
Quinoxalin-6-ylmethane: A reduced form of this compound.
Uniqueness: this compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
IUPAC Name |
quinoxalin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAADFVYDHLFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423667 | |
| Record name | quinoxalin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488834-75-9 | |
| Record name | quinoxalin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
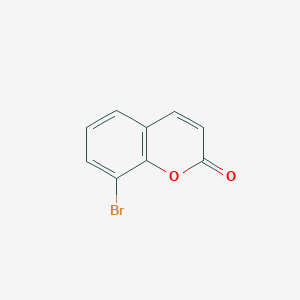
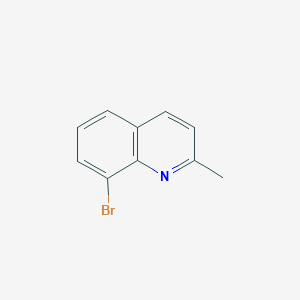
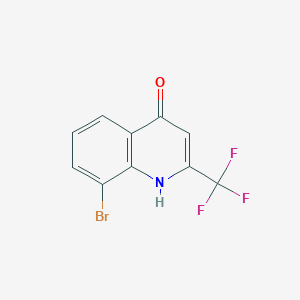
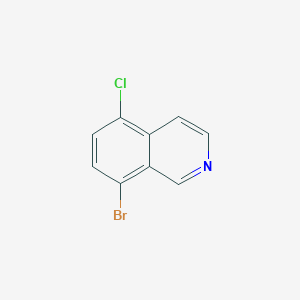
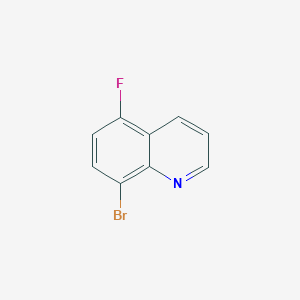
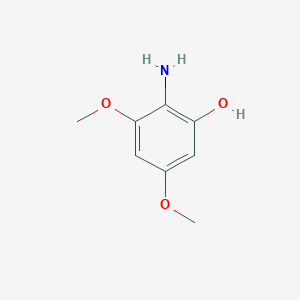
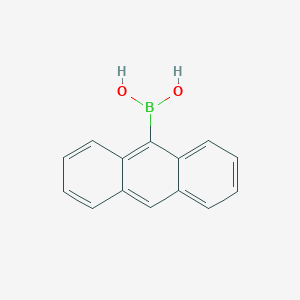
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)
![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
